molecular formula C13H12ClN B8818183 3-Chloro-N-(4-methylphenyl)aniline CAS No. 113965-92-7

3-Chloro-N-(4-methylphenyl)aniline

Cat. No.: B8818183
CAS No.: 113965-92-7
M. Wt: 217.69 g/mol
InChI Key: YRRPVNPIKUWJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(4-methylphenyl)aniline is a substituted aniline derivative intended for research and development purposes only. This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of more complex molecules. Its structure, featuring an aniline nitrogen linked to a 4-methylphenyl group and a chloro-substituted phenyl ring, makes it a potential precursor in materials science and pharmaceutical research for the synthesis of compounds such as specialized ligands, dyes, or functionalized polymers. Researchers utilize this and related aniline derivatives in the synthesis of urea compounds, as evidenced by the use of similar structures like 3-chloro-4-methylaniline in the production of herbicides such as Chlortoluron . The presence of distinct substituents on the nitrogen atom allows for unique electronic and steric properties, which can be exploited to study structure-activity relationships in various chemical applications. As a building block, it can undergo further functionalization through reactions typical of secondary anilines, enabling the development of novel chemical entities. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

CAS No.

113965-92-7

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

3-chloro-N-(4-methylphenyl)aniline

InChI

InChI=1S/C13H12ClN/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9,15H,1H3

InChI Key

YRRPVNPIKUWJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Corrosion Inhibition (DFT Parameters)

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Inhibition Efficiency (%)
2-CNMBA -5.12 -1.78 3.34 72.3
3-CNMBA -4.95 -1.65 3.30 85.6
4-CNMBA -5.20 -1.82 3.38 68.9

Data adapted from . The target compound’s methyl group may further lower ΔE, improving electron donation.

Functional Group Variations

  • Methylphenyl vs. Fluorobenzyl: 3-Chloro-N-(2-fluorobenzyl)aniline () features a fluorinated benzyl group, which introduces strong electron-withdrawing effects.
  • Schiff Base Derivatives :
    Compounds like 4-Chloro-N-(3-phenylallylidene)aniline () form conjugated imine bonds (C=N: 1.273 Å), enabling applications in optoelectronics. The target compound’s methyl group may hinder conjugation but improve thermal stability .

Table 2: Structural and Physical Properties

Compound Melting Point (°C) C=N Bond Length (Å) Dihedral Angle (°) Application
4-Chloro-N-(3-phenylallylidene)aniline 120–122 1.273 3.27 Crystal engineering
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline 129–131 1.281 8.52 X-ray crystallography
This compound Not reported Inferred ~1.40 Predicted >10 Synthetic intermediate

Preparation Methods

Reaction Mechanism

The process involves oxidative addition of an aryl halide (e.g., 3-chloroaniline) to a palladium catalyst, followed by amine coordination and reductive elimination to form the C–N bond.

Key Parameters

ParameterValue/Description
Catalyst Pd(OAc)₂ or BrettPhos-Pd precatalysts
Ligand BrettPhos or t-BuXPhos
Base K₃PO₄ or NaOtBu
Solvent 1,4-Dioxane or toluene
Temperature 110–130°C
Yield 70–95%

Example Protocol

  • Reagents : 3-Chloroaniline (1.0 equiv), 4-methylaniline (1.2 equiv), BrettPhos-Pd G4 (5 mol%), K₃PO₄ (3.0 equiv), 1,4-dioxane.

  • Conditions : 110°C, 15–20 hr under nitrogen.

  • Workup : Extraction with EtOAc, purification via silica gel chromatography.

This method achieves high yields (up to 95%) with minimal side products, making it ideal for large-scale production.

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions offer an alternative for aryl-amine bond formation, particularly under high-temperature conditions.

Reaction Conditions

ParameterValue/Description
Catalyst CuI or CuCl₂
Ligand L-Proline or other chiral ligands
Base Cs₂CO₃
Solvent DMF or NMP
Temperature 120–150°C
Yield 60–80%

Case Study
In a microwave-assisted Ullmann reaction, 3-chloroaniline and 4-methylaniline were coupled using CuI (10 mol%) and L-proline (20 mol%) in DMF. The reaction achieved 75% yield at 120°C in 2 hr.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling shorter reaction times and higher yields.

Optimized Protocol

ParameterValue/Description
Catalyst PdCl₂ or CuI
Ligand XPhos or PPh₃
Base K₂CO₃
Solvent Toluene or DMF
Temperature 130–150°C (microwave)
Yield 85–90%

Procedure

  • Load a microwave reactor with 3-chloroaniline, 4-methylaniline, PdCl₂ (5 mol%), XPhos (10 mol%), and K₂CO₃.

  • Heat to 130°C for 30 min under microwave irradiation.

Reductive Amination

Though less common, reductive amination can be adapted for this compound if aldehyde intermediates are accessible.

Limitations

  • Requires aldehyde precursors (e.g., 3-chlorobenzaldehyde).

  • Lower yields (50–60%) compared to coupling methods.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostSelectivity
Buchwald-Hartwig90–95HighModerateExcellent
Ullmann60–80ModerateLowModerate
Microwave-Assisted85–90HighHighExcellent

Key Considerations :

  • Buchwald-Hartwig is preferred for high-purity and large-scale production.

  • Ullmann is cost-effective but requires rigorous temperature control.

  • Microwave methods reduce energy consumption but demand specialized equipment.

Critical Challenges and Solutions

  • Catalyst Deactivation : Use air-stable precatalysts (e.g., BrettPhos-Pd G4) to minimize oxidation.

  • Byproduct Formation : Optimize ligand-to-metal ratios (e.g., 1:2 BrettPhos:Pd) to suppress homocoupling.

  • Solvent Recovery : Employ biphasic systems (e.g., 1,4-dioxane/water) for facile product isolation .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-N-(4-methylphenyl)aniline, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. A common approach involves reacting 3-chloroaniline derivatives with 4-methylphenyl halides (e.g., bromides) in the presence of a base such as K₂CO₃, using polar aprotic solvents like DMF or acetonitrile. For example, a structurally analogous compound, 3-Chloro-N-(3-chlorobenzyl)aniline, was synthesized in 83% yield via reaction of 3-chlorobenzyl bromide with 3-chloroaniline under mild conditions . Intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. Key NMR signals for the aromatic and methyl groups include δ 7.34–6.64 ppm (aromatic protons) and δ 2.3 ppm (methyl protons) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for isolating the target compound. Recrystallization from ethanol or acetone can further enhance purity. For example, similar aniline derivatives were purified via flash chromatography with >95% recovery . Monitoring via thin-layer chromatography (TLC) with UV visualization at 254 nm ensures fraction homogeneity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Key discriminators include:

  • NMR : The methyl group on the 4-methylphenyl ring appears as a singlet at δ 2.3 ppm. Chlorine substituents induce deshielding of adjacent aromatic protons (δ 7.2–7.4 ppm) .
  • Mass spectrometry : The molecular ion peak ([M+H]+^+) at m/z 232.05 (calculated for C₁₃H₁₂ClN) confirms the molecular formula .
  • IR : N–H stretching (3350–3450 cm1^{-1}) and C–Cl vibrations (750–800 cm1^{-1}) are diagnostic .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and eye protection due to potential toxicity and skin irritation. Avoid inhalation of dust; store in airtight containers at 2–8°C. Waste disposal must comply with halogenated organic waste guidelines. Structural analogs like 4-chloroaniline derivatives are classified as hazardous under GHS Category 3 .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

X-ray crystallography provides bond-length precision (±0.004 Å) and torsion-angle data. For example, a related nickel complex (C₂₄H₂₈Cl₂N₄NiO₂S₂) was analyzed using SHELX software, revealing a distorted square-planar geometry with Ni–S and Ni–O bonds of 2.15 Å and 1.89 Å, respectively . Data collection at 293 K with Mo Kα radiation (λ = 0.71073 Å) and refinement to R = 0.05 ensures accuracy .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For aniline derivatives, HOMO energies near −5.2 eV correlate with susceptibility to oxidation . Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, such as MurA enzyme inhibitors, where binding affinities (ΔG) < −7 kcal/mol indicate strong inhibition .

Q. How does this compound perform as a ligand in transition-metal complexes?

The compound coordinates via the aniline nitrogen and chloro group, forming octahedral or square-planar complexes. For instance, chromium(III) chelates with Schiff base ligands derived from aniline derivatives exhibit magnetic moments of 3.8–4.2 BM, consistent with high-spin d³ configurations . Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating thermal stability .

Q. What role does this compound play in enzymatic assays or biosensing?

Derivatives act as substrates for β-alanyl aminopeptidase, producing detectable volatile organic compounds (VOCs) like 3-fluoroaniline. Headspace SPME-GC-MS achieves detection limits of 0.1–0.5 µM, making them viable for Pseudomonas aeruginosa biomarker detection . Optimization via Box-Behnken experimental design maximizes catalytic efficiency (e.g., 98% degradation under solar radiation using MnFe₂O₄/Zn₂SiO₄ catalysts) .

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